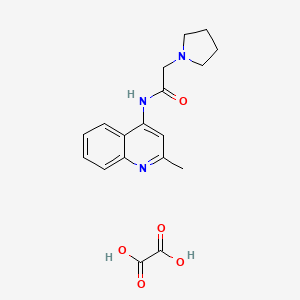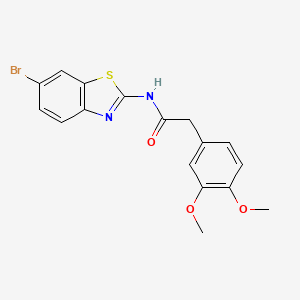![molecular formula C14H20N2O6S2 B6038460 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B6038460.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine, also known as 4-MST, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine involves the inhibition of specific enzymes, such as the proteasome and the deubiquitinase USP14. These enzymes play a critical role in the regulation of various cellular processes, and their inhibition by N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine can lead to the suppression of cell growth and proliferation. This makes N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine can have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as reduce inflammation and improve insulin sensitivity in animal models. These effects make it a promising candidate for the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine is its specificity towards certain enzymes, which makes it a useful tool for studying specific cellular processes. However, its complex synthesis process and limited availability can make it difficult to obtain and use in experiments. Additionally, its potential toxicity and side effects require careful consideration when using it in lab experiments.
Future Directions
There are several future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine. One potential application is in the treatment of cancer, where it could be used as a targeted therapy to inhibit specific enzymes involved in tumor growth and proliferation. Additionally, its potential use in the treatment of other diseases, such as inflammation and diabetes, warrants further investigation. Further research is also needed to understand the potential side effects and toxicity of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine, as well as to develop more efficient synthesis methods to increase its availability for research and potential therapeutic use.
Synthesis Methods
The synthesis of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine involves a multi-step process that starts with the preparation of the thienylsulfonyl chloride. This is then reacted with morpholine to form the sulfonylmorpholine intermediate, which is subsequently reacted with valine to yield the final product. The synthesis of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit specific enzymes that are involved in the regulation of various cellular processes, including cell growth and proliferation. This makes it a promising candidate for the treatment of cancer, as well as other diseases such as diabetes and inflammation.
properties
IUPAC Name |
3-methyl-2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-9(2)12(14(18)19)15-13(17)11-7-10(8-23-11)24(20,21)16-3-5-22-6-4-16/h7-9,12H,3-6H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJUYAKYAZTXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038379.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6038387.png)
![(3-isopropoxyphenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6038395.png)

![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)

![2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6038427.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6038453.png)
![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)

![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6038497.png)
![3,5-bis(difluoromethyl)-1-[(2-propyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6038505.png)